

Measuring NICE-3 (C1orf43) Gene Expression: Application Notes and Protocols

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Compound of Interest

Compound Name: *NIC3*

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Introduction

NICE-3, also known as Chromosome 1 Open Reading Frame 43 (C1orf43), is a protein-coding gene belonging to the epidermal differentiation complex. Emerging research has identified NICE-3 as a novel regulator in cellular processes, with significant implications for cancer biology. Studies have demonstrated its upregulation in hepatocellular carcinoma and lung adenocarcinoma, where it plays a role in promoting cell proliferation. Mechanistically, NICE-3 has been implicated in the modulation of the crucial AKT/mTORC1 signaling pathway. This document provides detailed application notes and protocols for the accurate and reliable measurement of NICE-3 gene expression, catering to researchers and professionals in drug development.

Data Presentation: Comparative Analysis of Gene Expression Quantification Methods

The selection of an appropriate method for quantifying NICE-3 gene expression is critical and depends on the specific research question, sample type, and desired throughput and sensitivity. Below is a summary of commonly employed techniques with their respective advantages and disadvantages.

Method	Principle	Advantages	Disadvantages	Throughput	Sensitivity	Cost per Sample
Quantitative Real-Time PCR (qRT-PCR)	Reverse transcription of RNA to cDNA followed by PCR amplification with real-time detection of product accumulation.	High sensitivity and specificity, wide dynamic range, relatively low cost, fast turnaround.	Limited to a small number of genes per reaction, requires careful primer design and validation.	Low to Medium	High	Low
Digital PCR (dPCR)	Partitioning of a sample into thousands of individual reactions, followed by PCR and binary endpoint detection.	Absolute quantification without a standard curve, high precision and sensitivity for rare targets, less susceptible to PCR inhibitors.	Lower throughput, higher cost per sample, limited dynamic range compared to qPCR.	Low to Medium	Very High	High
Microarray Analysis	Hybridization of labeled cDNA to a solid surface containing	High throughput, allowing for the simultaneous analysis of	Lower sensitivity and dynamic range compared to PCR-	High	Medium	Medium to High

	thousands of gene-specific probes.	thousands of genes.	based methods, potential for cross-hybridization.			
RNA Sequencing (RNA-Seq)	High-throughput sequencing of the entire transcriptome, providing a comprehensive view of gene expression.	Unbiased and comprehensive, can identify novel transcripts and splice variants, wide dynamic range.	Higher cost, complex data analysis, requires significant computational resources.	High	High	High

Experimental Protocols

Protocol 1: Quantitative Real-Time PCR (qRT-PCR) for NICE-3 Expression

This protocol describes the relative quantification of NICE-3 mRNA levels using a two-step SYBR Green-based qRT-PCR approach.

1. RNA Isolation and Quality Control:

- Isolate total RNA from cells or tissues using a reputable RNA extraction kit (e.g., TRIzol, RNeasy Kit).
- Treat the RNA with DNase I to remove any contaminating genomic DNA.
- Assess RNA quality and quantity using a spectrophotometer (A260/A280 ratio should be ~2.0) and verify integrity via gel electrophoresis or a bioanalyzer.

2. Reverse Transcription (cDNA Synthesis):

- Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit with oligo(dT) and random hexamer primers.
- Follow the manufacturer's protocol for the specific reverse transcriptase used.
- The resulting cDNA will be used as the template for qPCR.

3. qPCR Primer Design and Validation:

For accurate and specific amplification of human NICE-3 (C1orf43), validated primers are essential. The following primer sequences are commercially available and have been tested for qPCR applications^[1]:

- Forward Primer: 5'- AGCTCTGGATGCCATTCGTACC -3'
- Reverse Primer: 5'- GTGTTTCGCAGATCCAGCAGGT -3'

It is crucial to validate primer efficiency and specificity. This can be achieved by performing a standard curve analysis with a serial dilution of cDNA and running a melt curve analysis after the qPCR run to ensure a single, specific product is amplified.

4. qPCR Reaction Setup:

Prepare the following reaction mix on ice. The volumes can be scaled as needed.

Component	Volume (per 20 µL reaction)	Final Concentration
2x SYBR Green qPCR Master Mix	10 µL	1x
Forward Primer (10 µM)	0.8 µL	400 nM
Reverse Primer (10 µM)	0.8 µL	400 nM
cDNA Template (diluted)	2 µL	~10-100 ng
Nuclease-Free Water	6.4 µL	-

5. qPCR Cycling Conditions:

Use a three-step cycling protocol. The following conditions are a general guideline and may need optimization based on the qPCR instrument and master mix used.

Step	Temperature (°C)	Time	Cycles
Initial Denaturation	95	10 min	1
Denaturation	95	15 sec	40
Annealing	60	30 sec	40
Extension	72	30 sec	
Melt Curve Analysis	65-95	Increment of 0.5°C for 5 sec	1

6. Data Analysis:

- Determine the cycle threshold (Ct) for NICE-3 and a validated housekeeping gene (e.g., GAPDH, ACTB, B2M) in each sample.
- Calculate the relative expression of NICE-3 using the $2^{-\Delta\Delta Ct}$ method.
 - $\Delta Ct = Ct(\text{NICE-3}) - Ct(\text{Housekeeping Gene})$
 - $\Delta\Delta Ct = \Delta Ct(\text{Test Sample}) - \Delta Ct(\text{Control Sample})$
 - Fold Change = $2^{-\Delta\Delta Ct}$

Protocol 2: Digital PCR (dPCR) for Absolute Quantification of NICE-3

This protocol provides a method for the absolute quantification of NICE-3 transcripts, which is particularly useful for detecting small fold changes and for low-abundance transcripts.

1. Sample Preparation:

- Prepare cDNA from total RNA as described in the qRT-PCR protocol.

2. dPCR Reaction Setup:

- Use a commercially available dPCR system and follow the manufacturer's instructions.
- Prepare the reaction mix using a probe-based dPCR assay for human NICE-3 (C1orf43). If a pre-designed assay is not available, design a custom probe and primers.
- The reaction mix will typically contain:
 - dPCR Supermix
 - NICE-3 Primer/Probe Mix
 - cDNA Template
 - Nuclease-Free Water

3. Droplet Generation and PCR:

- Partition the dPCR reaction mix into thousands of nanoliter-sized droplets using a droplet generator.
- Perform PCR amplification to endpoint in a thermal cycler.

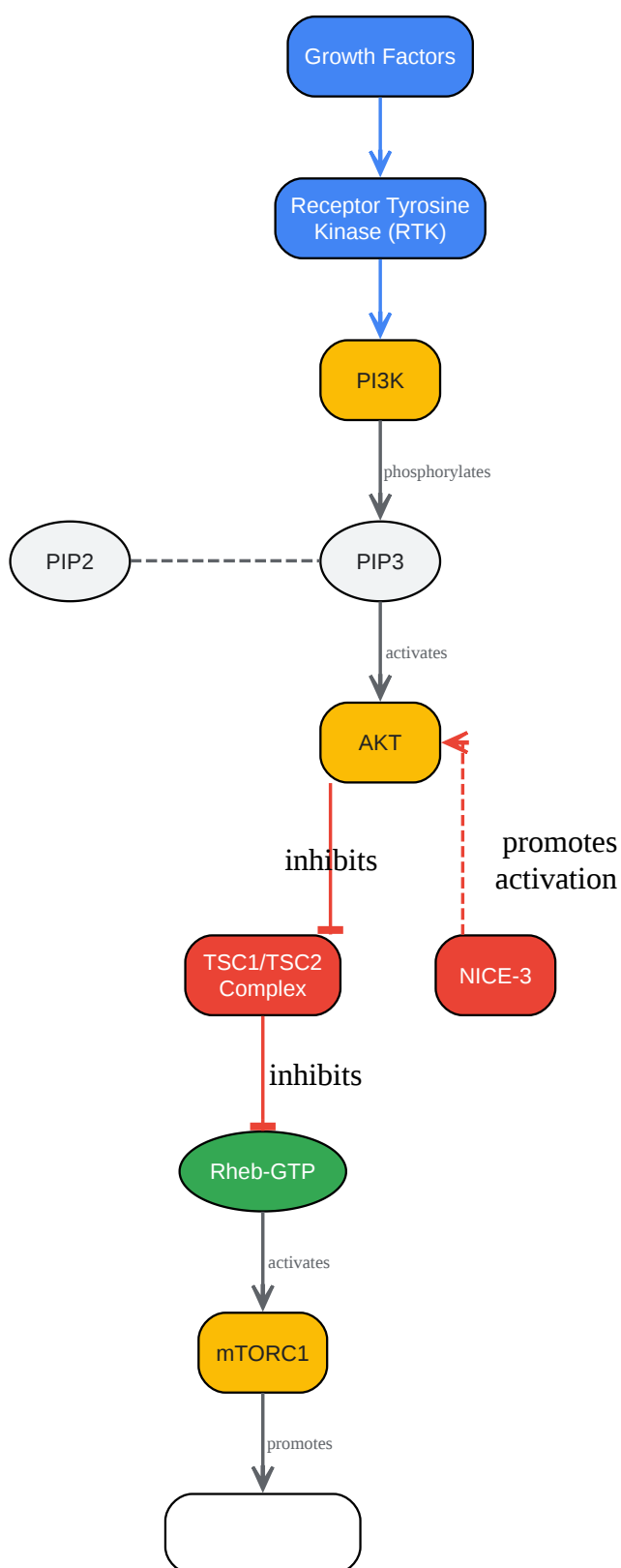
4. Droplet Reading and Data Analysis:

- Read the droplets using a droplet reader to count the number of positive (fluorescent) and negative droplets.
- The concentration of NICE-3 transcripts in the original sample is calculated based on Poisson statistics, providing an absolute copy number without the need for a standard curve.

Signaling Pathway and Experimental Workflow Diagrams

NICE-3 and the AKT/mTORC1 Signaling Pathway

NICE-3 has been shown to be involved in the AKT/mTORC1 signaling pathway, a central regulator of cell growth, proliferation, and survival. Upregulation of NICE-3 can contribute to the activation of this pathway, promoting cancer cell proliferation.

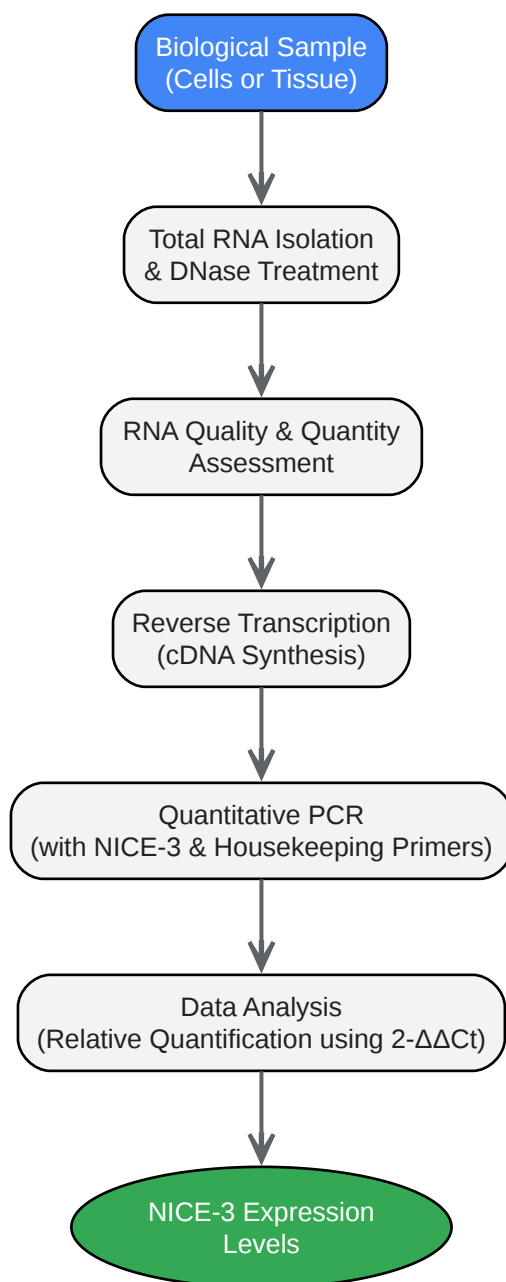


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Caption: The role of NICE-3 in the AKT/mTORC1 signaling pathway.

Experimental Workflow for Measuring NICE-3 Gene Expression

The following diagram outlines the key steps involved in the quantification of NICE-3 gene expression using qRT-PCR.



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Caption: Workflow for NICE-3 gene expression analysis by qRT-PCR.

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References

- 1. origene.com [origene.com]
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